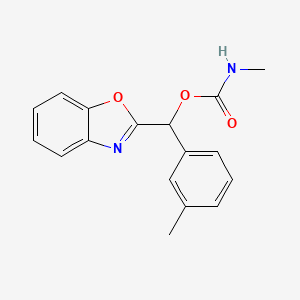
2,6,10,14-Tetramethylpentadecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10,14-Tetramethylpentadecan-3-one, also known as pristane, is a naturally occurring saturated terpenoid alkane. It is a colorless, odorless liquid that is found in small quantities in various natural sources, including shark liver oil and mineral oil. The compound has the molecular formula C19H40 and a molecular weight of 268.52 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethylpentadecan-3-one can be achieved through several methods. One common method involves the hydrogenation of phytol, a diterpene alcohol, in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as shark liver oil. The oil is subjected to fractional distillation to isolate pristane. This method is preferred due to the high yield and purity of the compound obtained .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10,14-Tetramethylpentadecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Formation of alcohols and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6,10,14-Tetramethylpentadecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the calibration of retention indices.
Biology: Employed in the study of immune responses and as an adjuvant in vaccine formulations.
Medicine: Investigated for its potential anti-inflammatory and anti-tumor properties.
Industry: Utilized as a lubricant and in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of 2,6,10,14-Tetramethylpentadecan-3-one involves its interaction with various molecular targets and pathways. In biological systems, it is known to modulate immune responses by activating macrophages and inducing the production of cytokines. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phytane: A saturated hydrocarbon similar to pristane but with a different structure.
Squalane: Another saturated hydrocarbon used in cosmetics and personal care products.
Isoprenoids: A class of compounds that includes pristane and other terpenoids.
Uniqueness
2,6,10,14-Tetramethylpentadecan-3-one is unique due to its specific structure and properties, which make it suitable for a variety of applications in different fields. Its stability and non-reactivity under normal conditions also contribute to its widespread use .
Eigenschaften
CAS-Nummer |
101395-45-3 |
|---|---|
Molekularformel |
C19H38O |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
2,6,10,14-tetramethylpentadecan-3-one |
InChI |
InChI=1S/C19H38O/c1-15(2)9-7-10-17(5)11-8-12-18(6)13-14-19(20)16(3)4/h15-18H,7-14H2,1-6H3 |
InChI-Schlüssel |
KHCGRXNMTCKFLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


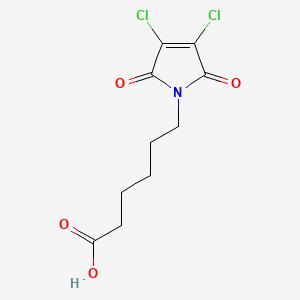
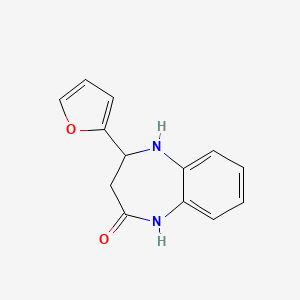

![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)
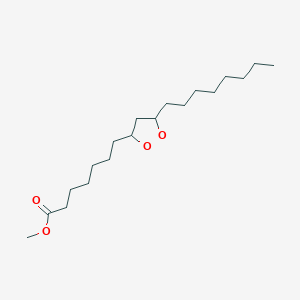
![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
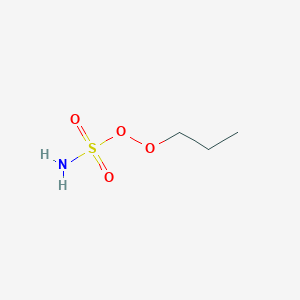
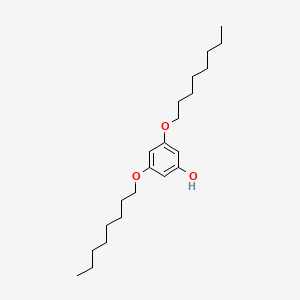
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
